Trifluoromethanesulfonyl fluoride

Overview

Description

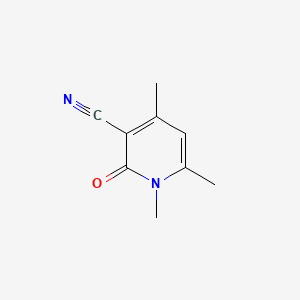

Trifluoromethanesulfonyl fluoride is a useful research compound. Its molecular formula is CF4O2S and its molecular weight is 152.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Peptide-αthioesters

Trifluoromethanesulfonyl fluoride is used in the solid-phase peptide synthesis (SPPS) for the on-resin global deprotection of peptides prepared by Boc chemistry. This process is crucial in the straightforward synthesis of peptide-αthioesters for native chemical ligation (Gates, Dhayalan, & Kent, 2016).

2. NMR Spectrometry for Organic Structure Analysis

In the field of spectrometry, particularly Fluorine-19 NMR, trifluoromethanesulfonyl chloride, a derivative of this compound, is utilized to identify oxygen, nitrogen, and sulfur functional groups in organic compounds (Shue & Yen, 1982).

3. Fluorinating Derivatives Synthesis

This compound is an essential intermediate in the synthesis of various fluorinating derivatives, contributing significantly to the field of medicinal chemistry and materials science (Zhang et al., 2014).

4. Synthesis of Deoxyfluoro Sugars

It plays a role in the synthesis of deoxyfluoro sugars, which has potential applications in medical imaging, particularly in fluorinated-carbohydrate radiopharmaceuticals (Szarek, Hay, & Doboszewski, 1985).

5. Development of Fluorinated Organic Compounds

This compound aids in the synthesis of fluorinated organic molecules, critical in pharmaceuticals and agrochemicals due to their strong electron-withdrawing nature and high lipophilicity (Guo et al., 2017).

6. SuFEx Chemistry

It is utilized in Sulfur(vi) Fluoride Exchange (SuFEx) chemistry for synthesizing triflates and triflamides, which have broad applications in peptide modification and coupling reactions (Li et al., 2021).

7. Fluoroanion Studies

This compound contributes to the study of fluoroanions in solution, particularlyin the formation of binary fluorides of groups III, IV, V, and VI of the periodic table, which play a crucial role in understanding fluorine exchange reactions and complex formation in various anions (Brownstein, Bornais, & Latrèmouille, 1978).

8. Radiochemical Synthesis in Nuclear Medicine

It is used in the radiochemical synthesis of 18F-FDG, a widely used tracer in positron emission tomography (PET) imaging, where it binds to mannose triflate in a stereospecific nucleophilic substitution reaction (Hays, Watson, Thomas, & Stabin, 2002).

9. Fluorination of Organic Compounds

This compound and related compounds have been extensively used as fluorinating agents to convert alcohols into fluorides, aldehydes, and ketones into geminal difluorides, and in the preparation of acyl and sulfonyl fluorides from carboxylic and sulfonic acids (Hudlický, 2004).

10. Solid-Phase Organic Synthesis

A novel perfluoroalkylsulfonyl (PFS) fluoride, a derivative of this compound, is used as a traceless linker in solid-phase organic synthesis. It facilitates the attachment to the resin and subsequent coupling of phenols, leading to the generation of arylsulfonate that acts as a support-bound aryl triflate (Pan & Holmes, 2001).

11. Preparation of Compounds with Strong Electron-Withdrawing Groups

This compound is central in the synthesis of N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent for creating compounds with superstrong electron-withdrawing groups and strong acidic properties (Garlyauskayte et al., 2002).

12. Fluorination Techniques for Material Science

This compound is vital in direct fluorination technology, particularly in the preparation of materials for lithium batteries. It plays a significant role in the synthesis of battery additives and intermediates (Kobayashi et al., 2003).

13. Development of Trifluoromethyl Ethers and Thioethers in Drug Discovery

The synthesis of trifluoromethyl ethers and thioethers, where this compound plays a role, is gaining attention due to the unique properties of the OCF3 and SCF3 groups. These compounds have significant implications in medicinal chemistry and drug discovery, highlighting the importance of this compound in these areas (Landelle, Panossian, & Leroux, 2014).

Mechanism of Action

Target of Action

Trifluoromethanesulfonyl fluoride is a strong electrophile . It is primarily used to introduce the triflyl group, CF3SO2 . The primary targets of this compound are molecules with nucleophilic sites, such as phenols .

Mode of Action

This compound interacts with its targets through a process known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . This process involves the replacement of fluoride at the electrophilic sulfur center . This compound is used as a new SuFEx handle to efficiently synthesize triflates and triflamides .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of various OH-containing materials into useful electrophiles for further derivatization . For example, aliphatic alcohols can be converted into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .

Pharmacokinetics

It is known that the compound is gaseous above -22 °c . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is the efficient synthesis of triflates and triflamides . It also enables the chemoselective trifluoromethanesulfonation of phenols vs. amine groups .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . Additionally, the compound is gaseous above -22 °C, which may affect its stability and efficacy in different environments .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

trifluoromethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVAEVYIJHDKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059827 | |

| Record name | Methanesulfonyl fluoride, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-05-7 | |

| Record name | Trifluoromethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonyl fluoride, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl fluoride, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonyl fluoride, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)